6-Chloro-5-fluoroindole
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-5-fluoroindole and related compounds typically involves Fischer-Indole synthesis or other cyclization methods. For example, Joshi et al. (1985) reported the synthesis of fluorinated indole derivatives, including 5-fluoroindoles, through Fischer-Indole synthesis using polyphosphoric acid as the cyclizing agent (Joshi, Pathak, & Chaturvedi, 1985). Additionally, Gurjar et al. (2003) described a novel route to synthesize 6-Chloro-5-(2-chloroethyl)oxindole, highlighting the versatility of synthesis approaches for chloro-fluoroindole derivatives (Gurjar, Murugaiah, & Reddy, 2003).
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-fluoroindole derivatives has been studied using various techniques, including X-ray crystallography. For instance, Li et al. (2005) investigated the molecular structures of isomeric chloro-fluoro-phenylhexahydroisoindole-1,3-dione compounds, revealing insights into their conformational differences and distances between atoms (Li et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 6-Chloro-5-fluoroindole derivatives often lead to the formation of biologically active compounds. For example, Narayana et al. (2009) synthesized heterocycles derived from 5-fluoro/chloro/bromoindole-2-carbohydrazides, demonstrating the compound's reactivity and potential for generating diverse biological activities (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Physical Properties Analysis
The physical properties of 6-Chloro-5-fluoroindole, such as solubility, melting point, and stability, are crucial for its application in synthesis and drug development. Research focusing on the synthesis and characterization of specific derivatives provides valuable data on these properties, aiding in the compound's practical use.
Chemical Properties Analysis
The chemical properties of 6-Chloro-5-fluoroindole, including its reactivity with various functional groups and conditions for halogenation or substitution reactions, are essential for its versatility in organic synthesis. The work by Liu and Robins (2007) on SNAr reactions with halopurine nucleosides offers insights into the compound's reactivity and potential transformations (Liu & Robins, 2007).
Scientific Research Applications
Antitumor and Tyrosine Kinase Inhibitory Effects : A study by Isik and Sagdinc (2021) explored the antitumor activities of 6-chloro-2-oxindole, a derivative of 6-Chloro-5-fluoroindole, highlighting its inhibitory effect on tyrosine kinase receptors, which are significant in medical applications (Isik & Sagdinc, 2021).
Enhanced Fluorescence in Proteins : Liu et al. (2005) reported that fluoro substitution in tryptophan-containing proteins increases the ionization potential of indole, leading to a more homogeneous fluorescence decay. This property is essential in studying protein structures and functions (Liu et al., 2005).
Functionalization for Drug Activity : Ginanneschi (2005) developed efficient methods to prepare functionalized derivatives of fluoroindoles, which could potentially improve drug activity and regioselectivity (Ginanneschi, 2005).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Research by Narayana et al. (2009) found that heterocycles derived from nitro- and fluoro/chloro/bromoindole-carbohydrazides exhibit promising antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).
Antibacterial and Antioxidant Properties : Shaik et al. (2021) synthesized novel fluoroindole derivatives that showed excellent antibacterial and antioxidant activities, particularly against S. aureus and E. coli (Shaik et al., 2021).
Efficient Synthesis of Bioactive Molecules : Su et al. (2021) presented a chemoselective strategy for constructing 2-fluoroindoles from ortho-vinylanilines, which are significant for creating various bioactive molecules (Su et al., 2021).
Excited Electronic State Properties : Ayachit et al. (1986) found minimal shape and size changes in 5- and 6-fluoroindoles in their excited electronic states, which is crucial for understanding their photophysical behaviors (Ayachit et al., 1986).
Potential Antifertility and CNS Depressant Activities : Joshi et al. (1985) synthesized 2-pentafluorophenyl-5-/6-fluoroindoles, indicating their potential as biologically active compounds with antifertility and CNS depressant activities (Joshi et al., 1985).
Safety And Hazards
properties
IUPAC Name |
6-chloro-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSSWNBDJESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378611 | |
Record name | 6-chloro-5-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoroindole | |
CAS RN |
122509-72-2 | |
Record name | 6-chloro-5-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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